

Application Note: Chiral Pool Synthesis of Disparlure Enantiomers

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Compound of Interest

Compound Name: *cis-(+)-Disparlure*

CAS No.: 54910-51-9

Cat. No.: B1345989

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Executive Summary

This guide details the stereoselective synthesis of (+)-disparlure [(7R, 8S)-7,8-epoxy-2-methyloctadecane], the sex pheromone of the gypsy moth (*Lymantria dispar*), utilizing chiral pool strategies.^[1] Unlike asymmetric catalysis, which relies on statistical probability for enantioselectivity, chiral pool synthesis leverages the inherent, absolute chirality of naturally occurring starting materials—in this case, (+)-tartaric acid.

Key Technical Insight: The biological efficacy of disparlure is strictly governed by its absolute configuration. The (7R, 8S) isomer is a potent attractant, while the (7S, 8R) enantiomer acts as a behavioral antagonist, inhibiting the response. Therefore, maintaining high enantiomeric excess (ee >98%) is critical for field applications.

Strategic Analysis: The Chiral Pool Advantage

Target Molecule Analysis

- Target: (+)-Disparlure
- Configuration: (7R, 8S) cis-epoxide.^[2]
- Structural Challenge: The molecule possesses a cis-epoxide moiety flanked by two dissimilar alkyl chains (an isopentyl group and a decyl group).

- **Symmetry Considerations:** The core epoxide carbons are derived from a C₂-symmetric precursor (tartaric acid). The synthetic challenge lies in desymmetrization—differentiating the two identical ends of the tartaric acid backbone to attach different alkyl chains.

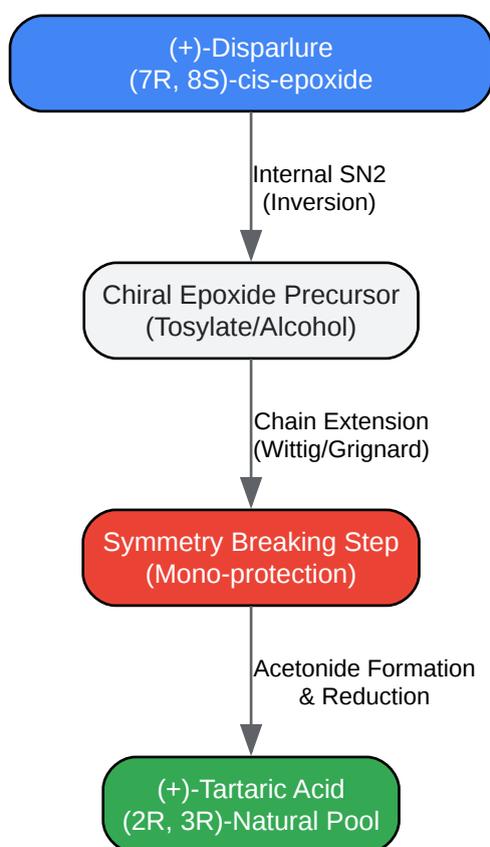
Retrosynthetic Logic

The most robust route utilizes (+)-tartaric acid [(2R, 3R)-2,3-dihydroxybutanedioic acid].

- **Stereochemical Mapping:** The (2R, 3R) centers of the acid map directly to the (7R, 8S) centers of the epoxide.
- **Mechanism of Inversion:** The cis-epoxide is formed via an internal S_N2 displacement of a sulfonate ester by an alkoxide. This single inversion event converts the (R,R)-diol precursor into the (R,S)-epoxide.

Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the symmetry-breaking strategy required.



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Figure 1: Retrosynthetic analysis showing the derivation of the (7R, 8S) target from the (2R, 3R) chiral pool source.^{[2][3][4][5]}

Detailed Protocol: Synthesis from (+)-Tartaric Acid^{[3][4][6]}

Safety Warning: This protocol involves the use of lithium aluminum hydride (pyrophoric) and tosyl chloride (corrosive). All manipulations must be performed under an inert argon atmosphere.

Phase 1: Template Preparation & Desymmetrization

Objective: Convert (+)-tartaric acid into a differentiated building block where one hydroxyl group is protected/modified differently from the other.

- Esterification & Acetonide Protection:
 - Reflux (+)-tartaric acid (50 g) in ethanol with catalytic H₂SO₄ to yield diethyl tartrate.
 - Treat diethyl tartrate with 2,2-dimethoxypropane and p-TsOH (cat.) in cyclohexane. Remove methanol azeotropically.
 - Result: Diethyl 2,3-O-isopropylidene-L-tartrate.
- Symmetry Breaking (The Critical Step):
 - Method: Controlled partial hydrolysis or reduction.
 - Protocol: Dissolve the diester (10 mmol) in EtOH. Add exactly 0.95 equivalents of KOH/EtOH solution dropwise at 0°C.
 - Stir for 1 hour. Evaporate solvent. Partition between water/ether. Acidify the aqueous layer to retrieve the mono-ester.
 - Why: This leaves one ester group for reduction to an alcohol (and subsequent tosylation) while the other remains a carboxylic acid (or ester) for later elaboration.

Phase 2: Chain Elaboration (The "Left" and "Right" Wings)

Objective: Attach the isopentyl and decyl chains sequentially.

- First Chain Attachment (Isopentyl):
 - Reduce the mono-ester group selectively using $\text{BH}_3 \cdot \text{SMe}_2$ (borane dimethyl sulfide) to the primary alcohol.
 - Convert the alcohol to a tosylate (TsCl, Pyridine).
 - Coupling: React the tosylate with lithium di(isopentyl)cuprate (Gilman reagent) at -40°C .
 - Result: The "left" side of the molecule (isopentyl tail) is now attached to the chiral dioxolane core.
- Second Chain Attachment (Decyl):
 - Reduce the remaining ester/acid group on the other side of the dioxolane ring (using LiAlH_4) to a primary alcohol.
 - Oxidize this alcohol to an aldehyde using Swern Oxidation (DMSO, oxalyl chloride).
 - Wittig Reaction: Treat the aldehyde with nonyltriphenylphosphonium bromide/ $n\text{-BuLi}$.
 - Result: An alkene attached to the chiral center.[\[1\]\[2\]\[3\]\[4\]\[6\]\[7\]\[8\]](#)
 - Hydrogenation:[\[5\]](#) Reduce the alkene (H_2 , Pd/C) to the saturated decyl chain.

Phase 3: Epoxide Closure

Objective: Form the final epoxide with inversion of configuration.

- Deprotection:
 - Treat the intermediate with aqueous acetic acid (80%) to remove the acetonide protecting group.

- Result: A chiral diol with the full carbon skeleton.
- Epoxidation (The Inversion):
 - Selectively tosylate the secondary hydroxyl group. (Note: Since the molecule is now chemically non-symmetric, regioselective tosylation is possible but difficult; often a cyclic orthoester method is preferred for higher precision).
 - Alternative High-Purity Method: Convert the diol to a chloroacetate, then treat with KOH.
 - Standard Closure: Treat the monotosylate with K_2CO_3 in methanol. The alkoxide attacks the tosylate-bearing carbon from the back (SN_2).
 - Outcome: Formation of the cis-epoxide.[5][7]

Quality Control & Validation

Trust in the synthesis requires rigorous validation of the enantiomeric excess (ee).

Analytical Methods

Method	Parameter	Specification for Field Use
Chiral GC	Column: Cyclodextrin-based (e.g., β -DEX 120)	> 98% ee
Optical Rotation	$[\alpha]_D^{25}$ (in $CHCl_3$)	+0.7° to +0.9° (Weak signal, unreliable alone)
NMR Shift Reagent	1H NMR with $Eu(hfc)_3$	Distinct splitting of epoxide protons
Bioassay	EAG (Electroantennogram)	Strong depolarization for (+) isomer only

Experimental Workflow Diagram



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Figure 2: Step-by-step experimental workflow for the synthesis of (+)-disparlure.

Troubleshooting & Optimization

- **Low Yield in Symmetry Breaking:** If mono-esterification yields are low, consider using the cyclic anhydride route. Dehydrate tartaric acid to the anhydride, then open with one equivalent of benzyl alcohol. This guarantees a 1:1 ratio of acid to ester.
- **Epoxide Isomerization:** Avoid acidic conditions after the final epoxide is formed. Disparlure is an acid-labile epoxide; traces of acid can open the ring to a diol or rearrange it to a ketone. Store in hexane with a trace of triethylamine.
- **Enantiomeric Leakage:** If ee% drops, check the acetonide deprotection step. Harsh acidic hydrolysis can sometimes cause partial racemization of the diol centers before closure. Use mild acidic resin (Amberlyst 15) instead of mineral acids.

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